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Cat. No.: B1296644 Get Quote

CAS Number: 24131-31-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3,5-Dibenzyloxybenzyl alcohol
(CAS 24131-31-5), a pivotal intermediate in the convergent synthesis of poly(benzyl ether)

dendrimers. This document details its physicochemical properties, spectroscopic signature,

synthesis protocols, and core applications, particularly in the fields of drug delivery and

materials science. The content is structured to serve as a practical resource for laboratory

scientists, featuring detailed experimental procedures and schematic diagrams to illustrate key

synthetic pathways.

Introduction
3,5-Dibenzyloxybenzyl alcohol, also known as [3,5-bis(phenylmethoxy)phenyl]methanol, is

an aromatic alcohol characterized by a central benzene ring functionalized with a

hydroxymethyl group and two benzyloxy ether moieties at the meta positions.[1][2] Its unique

structure makes it an essential building block in the convergent synthesis of Fréchet-type

dendrimers.[3] The benzyl ether groups serve as stable protecting groups that can be cleaved

under specific conditions, while the alcohol function provides a reactive site for further

elaboration of dendritic structures. These resulting dendrimers are highly branched,

monodisperse macromolecules with applications ranging from targeted drug delivery systems
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to advanced polymer materials.[3][4] This guide consolidates the technical data and synthetic

methodologies associated with this key compound.

Physicochemical and Spectroscopic Data
The fundamental properties of 3,5-Dibenzyloxybenzyl alcohol are summarized below. All

quantitative data has been compiled into structured tables for clarity and ease of comparison.

Physicochemical Properties
Property Value Reference(s)

CAS Number 24131-31-5 [1][4][5]

Molecular Formula C₂₁H₂₀O₃ [1][4][5]

Molecular Weight 320.39 g/mol [4][5]

Appearance
White to off-white crystalline

solid/powder
[4][5]

Melting Point 78-81 °C [6]

Boiling Point 419.27 °C (Estimated) [7]

Solubility

Soluble in many organic

solvents; slightly soluble in

chloroform and methanol.

[4][7]

IUPAC Name

[3,5-

bis(phenylmethoxy)phenyl]met

hanol

[2]

Synonyms

3,5-Bis(benzyloxy)benzyl

alcohol, (3,5-

Dibenzyloxyphenyl)methanol

[1][5]

Spectroscopic Profile
While direct spectral database entries are limited, the expected spectroscopic characteristics

can be reliably predicted based on the compound's functional groups and data from analogous

structures.
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Technique Expected Characteristic Peaks/Signals

¹H NMR

δ ~7.2-7.5 ppm (m, 10H): Phenyl protons of the

two benzyl groups. δ ~6.5-6.7 ppm (m, 3H):

Protons on the central aromatic ring. δ ~5.0 ppm

(s, 4H): Methylene protons of the two benzyl

ether groups (-O-CH₂-Ph). δ ~4.6 ppm (s, 2H):

Methylene protons of the benzylic alcohol (-CH₂-

OH). δ ~1.6-2.0 ppm (br s, 1H): Hydroxyl proton

(-OH), position can vary.

¹³C NMR

δ ~160 ppm: Aromatic C-O (ether). δ ~143 ppm:

Aromatic C-CH₂OH. δ ~137 ppm: Quaternary

aromatic carbon of benzyl groups. δ ~127-129

ppm: Aromatic CH of benzyl groups. δ ~105-108

ppm: Aromatic CH of the central ring. δ ~70

ppm: Methylene carbon of benzyl ethers (-O-

CH₂-Ph). δ ~65 ppm: Methylene carbon of

benzylic alcohol (-CH₂-OH).

FTIR (cm⁻¹)

~3350-3450 (broad): O-H stretch of the alcohol.

~3030-3100: Aromatic C-H stretch. ~2850-2960:

Aliphatic C-H stretch (CH₂ groups). ~1590-1600:

Aromatic C=C stretch. ~1250 & ~1050: C-O

stretch (aryl ether and alcohol).

Mass Spec.

[M]+•: Expected at m/z 320. Key Fragments:

m/z 91 (tropylium ion, [C₇H₇]⁺), loss of water,

cleavage of benzyl groups.

Synthesis and Experimental Protocols
The synthesis of 3,5-Dibenzyloxybenzyl alcohol is typically achieved through a two-step

process starting from 3,5-dihydroxybenzoic acid. The first step involves the reduction of the

carboxylic acid to a primary alcohol, followed by the protection of the two phenolic hydroxyl

groups via Williamson ether synthesis.

Step 1: Synthesis of 3,5-Dihydroxybenzyl alcohol
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This procedure involves the selective reduction of the carboxylic acid moiety of 3,5-

dihydroxybenzoic acid.

Reaction Scheme:

Reactant: 3,5-Dihydroxybenzoic acid

Reagent: Sodium Borohydride (NaBH₄) / Methanol (catalyst)

Solvent: Tetrahydrofuran (THF)

Product: 3,5-Dihydroxybenzyl alcohol

Detailed Protocol: (Adapted from patent literature).[7][8]

To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic

stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g

(0.017 mol) of methanol.[1]

Stir the mixture vigorously and heat to a gentle reflux.

Slowly and portion-wise, add 12.6 g (0.33 mol) of sodium borohydride. The rate of addition

should be controlled to prevent excessive refluxing.[1]

After the addition is complete, maintain the reflux for 6 hours, monitoring the reaction by

TLC.

After completion, cool the reaction mixture in an ice bath.

Slowly quench the reaction by the dropwise addition of 100 mL of 10% aqueous

hydrochloric acid until gas evolution ceases.

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous

phase twice with ethyl acetate (2 x 200 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.
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The crude product can be purified by recrystallization from hot water to yield pure 3,5-

dihydroxybenzyl alcohol as a white solid (Typical Yield: ~95%).[8]

Step 2: Synthesis of 3,5-Dibenzyloxybenzyl alcohol
This key step utilizes the Williamson ether synthesis to protect the phenolic hydroxyls.

Reaction Scheme:

Reactant: 3,5-Dihydroxybenzyl alcohol

Reagent: Benzyl Bromide (BnBr) / Potassium Carbonate (K₂CO₃)

Solvent: Acetone

Product: 3,5-Dibenzyloxybenzyl alcohol

Detailed Protocol: (Adapted from Hawker & Fréchet, 1990).[1]

A mixture of 3,5-dihydroxybenzyl alcohol (15.0 g, 107 mmol), potassium carbonate (44.4

g, 322 mmol), and benzyl bromide (40.0 g, 234 mmol) in 250 mL of dry acetone is

prepared in a round-bottom flask.

The suspension is stirred vigorously and heated at reflux for 24 hours. The reaction

progress is monitored by TLC.

After cooling to room temperature, the reaction mixture is filtered to remove the inorganic

salts.

The filtrate is concentrated under reduced pressure to yield a crude residue.

The residue is redissolved in diethyl ether and washed sequentially with water and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

evaporated.

The crude product is purified by flash chromatography (silica gel, eluting with a

hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent system to
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afford 3,5-dibenzyloxybenzyl alcohol as a white crystalline solid.

Applications in Research and Development
The primary and most significant application of 3,5-Dibenzyloxybenzyl alcohol is its use as a

fundamental building block for the convergent synthesis of poly(aryl ether) dendrimers, often

referred to as Fréchet-type dendrimers.

Convergent Dendrimer Synthesis
In the convergent approach, the synthesis starts from what will become the periphery of the

dendrimer and builds inwards, with the core being attached in the final step. 3,5-
Dibenzyloxybenzyl alcohol is used to create the initial dendritic branches, or "dendrons".[6]

Workflow for First-Generation (G-1) Dendron Synthesis:

Activation: The alcohol group of 3,5-Dibenzyloxybenzyl alcohol is converted to a better

leaving group, typically a bromide, using reagents like CBr₄ and PPh₃. This forms 3,5-

dibenzyloxybenzyl bromide.

Coupling: Two equivalents of 3,5-dibenzyloxybenzyl alcohol are then coupled with one

equivalent of 3,5-dihydroxybenzyl bromide (prepared separately) via another Williamson

ether synthesis to form the second-generation alcohol.

Iterative Growth: This process of activation and coupling is repeated to build higher-

generation dendrons. The benzyl ether groups remain as protecting groups throughout the

synthesis.

These dendrons can then be attached to a multifunctional core to create the final dendrimer.

The resulting macromolecules have a precise number of surface functional groups and an

internal cavity, making them ideal for drug delivery applications where they can enhance the

solubility and bioavailability of hydrophobic drugs.[3]

Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the key synthetic

transformations described in this guide.
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Synthesis of the Core Intermediate

Step 1: Reduction

Step 2: Benzylation (Williamson Ether Synthesis)

3,5-Dihydroxybenzoic Acid

Reagents:
- NaBH₄

- MeOH (cat.)
- THF

3,5-Dihydroxybenzyl Alcohol

3,5-Dihydroxybenzyl Alcohol

Reagents:
- Benzyl Bromide

- K₂CO₃

- Acetone

3,5-Dibenzyloxybenzyl Alcohol
(Target Compound)

Click to download full resolution via product page
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Caption: Overall synthesis route for 3,5-Dibenzyloxybenzyl alcohol.

Application in First-Generation Dendron Synthesis

3,5-Dibenzyloxybenzyl Alcohol

Reagents:
- CBr₄
- PPh₃

3,5-Dibenzyloxybenzyl Bromide
([G-1]-Br Monomer)

Reagents:
- K₂CO₃

- Acetone

3,5-Dihydroxybenzyl Alcohol

Second-Generation Dendron Alcohol
([G-2]-OH)

Click to download full resolution via product page

Caption: Convergent synthesis of a [G-2] dendron using the target compound.

Conclusion
3,5-Dibenzyloxybenzyl alcohol is a cornerstone molecule in the field of dendritic polymer

chemistry. Its straightforward, high-yielding synthesis and its structural utility as a protected,

bifunctional monomer have enabled the creation of complex, well-defined macromolecules. The
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protocols and data presented in this guide offer a technical foundation for researchers aiming to

synthesize and utilize this compound for the development of novel dendrimer-based

technologies in medicine and material science. The continued exploration of dendrimers built

from this intermediate promises further innovations in these advanced fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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